

An In-depth Technical Guide to the Crystal Structure Analysis of Barium Carbonate

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Compound of Interest

Compound Name: Barium carbonate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium carbonate (BaCO_3), a compound of significant interest across various scientific disciplines, crystallizes in several polymorphic forms, the most common of which is the orthorhombic mineral witherite. A thorough understanding of its crystal structure is fundamental to elucidating its physical and chemical properties, which in turn governs its applications, ranging from the manufacturing of specialty glass and ceramics to its use as a precursor in the synthesis of advanced materials. While not directly a therapeutic agent, its interaction with biological systems and its use in specific formulations necessitate a detailed structural understanding for professionals in drug development, particularly concerning toxicology and biocompatibility of barium-containing compounds.

This technical guide provides a comprehensive analysis of the crystal structure of **barium carbonate**, focusing on its ambient and non-ambient polymorphic forms. It offers a consolidation of crystallographic data, detailed experimental protocols for its characterization, and a logical workflow for its structural analysis.

Crystal Structure of Barium Carbonate Polymorphs

Barium carbonate is known to exist in three principal polymorphic forms under different temperature and pressure conditions: an orthorhombic phase ($\alpha\text{-BaCO}_3$, witherite) at ambient conditions, a trigonal/hexagonal phase ($\beta\text{-BaCO}_3$) at high temperatures, and a cubic phase ($\gamma\text{-BaCO}_3$) at high pressures.

BaCO₃) at even higher temperatures. High-pressure studies have also revealed further structural transformations.

Orthorhombic Barium Carbonate (Witherite) at Ambient Conditions

At standard temperature and pressure, **barium carbonate** adopts an orthorhombic crystal structure, isostructural with aragonite.[1][2] The structure is characterized by a three-dimensional network of Ba²⁺ cations and planar CO₃²⁻ anionic groups. Each barium ion is coordinated to nine oxygen atoms from surrounding carbonate groups, with Ba-O bond distances ranging from approximately 2.74 to 2.89 Å.[3] The carbonate group maintains a trigonal planar geometry, with C-O bond lengths of about 1.29 Å.[3]

Table 1: Crystallographic Data for Orthorhombic **Barium Carbonate** (Witherite)

Parameter	Value	Reference
Crystal System	Orthorhombic	[4]
Space Group	Pmcn (No. 62)	[5][6]
Lattice Parameters	a = 5.3126(5) Å	[5]
b = 8.8958(5) Å	[5]	
c = 6.4284(5) Å	[5]	
Unit Cell Volume (V)	303.8 Å ³	[7]
Formula Units (Z)	4	[5]
Density (calculated)	4.31 g/cm ³	[6]

Table 2: Atomic Coordinates and Isotropic Displacement Parameters for Witherite

Atom	Wyckoff Position	x	y	z	U(iso) (Å ²)
Ba	4c	0.25	0.753976	0.583887	Value not specified
C	4c	0.25	0.919497	0.243806	Value not specified
O1	4c	0.75	0.587994	0.599776	Value not specified
O2	8d	0.040793	0.419687	0.184052	Value not specified

(Data sourced from the Materials Project, which collates and computes crystallographic data. Isotropic displacement parameters are often refined and reported in specific experimental studies.)

High-Temperature Polymorphs

With increasing temperature, witherite undergoes phase transitions. At approximately 811 °C (1084 K), it transforms from the orthorhombic α -phase to a trigonal (or hexagonal) β -phase with the space group R-3m.[8] This transition is accompanied by a significant volume increase of

about 2.8%.^[8] A further transition to a cubic γ -phase with space group Fm-3m occurs at approximately 976 °C (1249 K).^[8]

Table 3: High-Temperature Phases of **Barium Carbonate**

Phase	Temperature Range	Crystal System	Space Group
β -BaCO ₃	811 °C - 976 °C	Trigonal/Hexagonal	R-3m
γ -BaCO ₃	> 976 °C	Cubic	Fm-3m

High-Pressure Polymorphs

Under compression, witherite also exhibits phase transitions. A first-order transformation to a trigonal phase with space group P-31c has been observed at approximately 7.2 GPa. This high-pressure phase is reported to be more compressible than the initial orthorhombic phase.

Table 4: High-Pressure Phase of **Barium Carbonate**

Pressure	Crystal System	Space Group	Lattice Parameters (at 7.2 GPa)	Reference
~7.2 GPa	Trigonal	P-31c	$a = 5.258(6) \text{ \AA}$, $c = 5.64(1) \text{ \AA}$	

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of **barium carbonate** relies on diffraction techniques. The following sections outline the methodologies for single-crystal and powder X-ray diffraction, which are the primary methods for structural elucidation.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most accurate determination of crystal structures, including precise atomic positions and bond lengths.

Methodology:

- Crystal Selection and Mounting:
 - Select a single crystal of witherite with dimensions typically in the range of 0.1 to 0.3 mm.
 - The crystal should be free of visible defects and exhibit sharp extinction under a polarizing microscope.
 - Mount the crystal on a goniometer head using a suitable adhesive or a cryoloop.
- Data Collection:
 - A four-circle diffractometer is commonly employed.
 - X-ray Source: Molybdenum (Mo-K α , $\lambda = 0.7107 \text{ \AA}$) or Copper (Cu-K α , $\lambda = 1.5418 \text{ \AA}$) radiation is typically used. For the study by de Villiers (1971), Nb-filtered Mo-K α radiation was used.[\[1\]](#)
 - Data Collection Strategy: A preliminary set of frames is collected to determine the unit cell and orientation matrix. Following this, a full sphere or hemisphere of data is collected using an omega or phi scan strategy, with frame widths typically between 0.3° and 1.0° .
 - Temperature: Data is often collected at low temperatures (e.g., 100 K) to reduce thermal vibrations, although ambient temperature data is also common for studying the native structure.
 - Detector: A CCD or CMOS area detector is used to record the diffraction pattern.
- Data Processing and Structure Solution:
 - The raw diffraction images are integrated to obtain the intensities of the Bragg reflections.
 - Corrections for Lorentz factor, polarization, and absorption are applied.
 - The structure is solved using direct methods or Patterson synthesis and subsequently refined by full-matrix least-squares on F^2 .

- The final refinement should yield low residual factors (R-factors) and a chemically reasonable structure. For witherite, a final R-factor of 0.033 has been reported.^[5]

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

PXRD is a powerful technique for phase identification and for refining crystal structure information from polycrystalline samples. The Rietveld method is a full-pattern fitting technique that refines a theoretical model to match the experimental powder diffraction pattern.

Methodology:

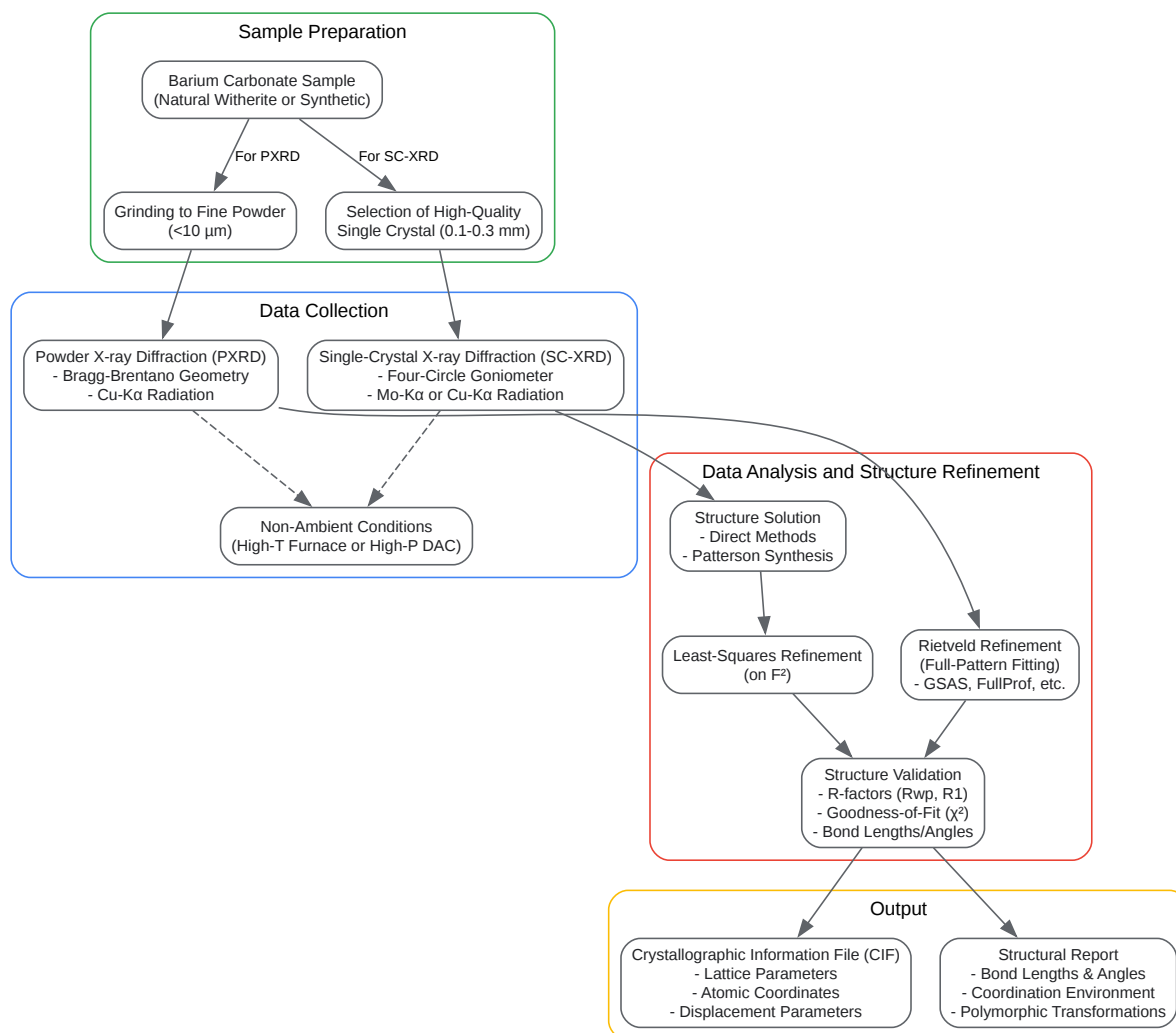
- Sample Preparation:
 - Grind the **barium carbonate** sample to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.
 - The powder is then packed into a sample holder.
- Data Collection:
 - Diffractometer: A Bragg-Brentano geometry powder diffractometer is commonly used.
 - X-ray Source: Typically Cu-Kα radiation.
 - Instrument Settings:
 - Voltage and Current: e.g., 40 kV and 40 mA.
 - Scan Range (2θ): e.g., 10° to 120°.
 - Step Size: e.g., 0.01° to 0.02°.
 - Time per Step: e.g., 1 to 10 seconds.
 - For high-temperature studies, a furnace attachment is used, and for high-pressure studies, the sample is loaded into a diamond anvil cell.^[8]

- Rietveld Refinement:
 - Software: Programs such as GSAS, FullProf, or TOPAS are commonly used.
 - Initial Model: The refinement starts with an initial structural model, including the space group, approximate lattice parameters, and atomic positions (often taken from a known isostructural compound or a crystallographic database).
 - Refinement Strategy: The refinement proceeds in a stepwise manner, typically in the following order:
 1. Scale factor.
 2. Background parameters (often modeled with a polynomial function).
 3. Unit cell parameters.
 4. Peak profile parameters (e.g., Caglioti parameters U, V, W for a pseudo-Voigt function) and peak asymmetry.
 5. Atomic coordinates.
 6. Isotropic or anisotropic displacement parameters.
 - Goodness-of-Fit: The quality of the refinement is assessed by monitoring the weighted profile R-factor (R_{wp}), the expected R-factor (R_{exp}), and the goodness-of-fit ($\chi^2 = (R_{wp}/R_{exp})^2$), which should approach 1 for an ideal fit.

Visualization of the Crystallographic Analysis Workflow

The following diagram illustrates the logical workflow for the crystal structure analysis of **barium carbonate**.

Workflow for Barium Carbonate Crystal Structure Analysis

[Click to download full resolution via product page](#)Workflow for **Barium Carbonate** Crystal Structure Analysis

Conclusion

The crystal structure of **barium carbonate** is well-characterized, with the ambient orthorhombic witherite phase being the most stable and extensively studied form. High-temperature and high-pressure studies have revealed a rich polymorphism, providing insights into the material's behavior under extreme conditions. The structural analysis of these phases is predominantly carried out using single-crystal and powder X-ray diffraction techniques, with Rietveld refinement being a crucial tool for analyzing polycrystalline samples. The detailed crystallographic data and experimental protocols presented in this guide offer a comprehensive resource for researchers and scientists. For professionals in drug development, this structural information is vital for understanding the fundamental properties of barium-containing materials, which can inform assessments of their potential biological interactions and applications.

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